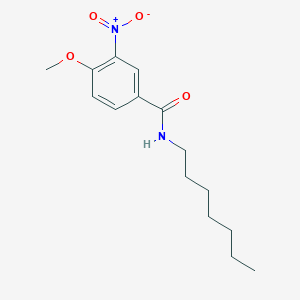

N-heptyl-4-methoxy-3-nitrobenzamide

Description

N-heptyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C15H22N2O4. It is a derivative of benzamide, featuring a heptyl chain, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

N-heptyl-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C15H22N2O4/c1-3-4-5-6-7-10-16-15(18)12-8-9-14(21-2)13(11-12)17(19)20/h8-9,11H,3-7,10H2,1-2H3,(H,16,18) |

InChI Key |

DWTRZNBVXKAFJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methoxy-3-nitrobenzamide typically involves the following steps:

Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the nitrobenzene derivative.

Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the nitro-methoxybenzene derivative with heptylamine under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Various nucleophiles for substitution reactions, such as halides or amines.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: Formation of N-heptyl-4-methoxy-3-aminobenzamide.

Substitution: Formation of derivatives with different substituents replacing the methoxy group.

Hydrolysis: Formation of 4-methoxy-3-nitrobenzoic acid and heptylamine.

Scientific Research Applications

N-heptyl-4-methoxy-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-heptyl-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and heptyl groups contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-heptyl-4-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a methoxy group.

N-ethyl-4-methoxy-3-nitrobenzamide: Similar structure but with an ethyl group instead of a heptyl group.

Uniqueness

N-heptyl-4-methoxy-3-nitrobenzamide is unique due to the combination of its heptyl chain, methoxy group, and nitro group. This combination imparts specific chemical and physical properties, such as solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Biological Activity

N-heptyl-4-methoxy-3-nitrobenzamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Structural Characteristics

This compound features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 250.29 g/mol

- Functional Groups : A methoxy group (-OCH), a nitro group (-NO), and an amide linkage contribute to its reactivity and biological interactions.

The presence of the heptyl chain enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular targets, while the nitro group can undergo bioreduction, potentially leading to reactive intermediates that interact with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antibacterial and antifungal activities. The nitro group is known for its capacity to generate reactive species that can damage cellular components, thus exhibiting cytotoxic effects against various pathogens.

Enzyme Inhibition

Studies have shown that derivatives of nitrobenzamides can inhibit key enzymes such as acetylcholinesterase (AChE). For instance, related compounds have demonstrated significant inhibition rates, suggesting that this compound may also possess similar inhibitory effects on AChE, which is crucial in neurotransmission regulation .

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzamide : Reaction between heptylamine and 4-methoxy-3-nitrobenzoic acid.

- Purification : Techniques such as chromatography are employed to isolate the desired compound.

The mechanism of action may involve:

- Bioreduction : The nitro group can be reduced to an amine in biological systems, leading to active metabolites that may interact with proteins or nucleic acids.

- Membrane Interaction : The lipophilic heptyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential antibacterial properties | , |

| Enzyme Inhibition | Possible AChE inhibition | , |

| Cytotoxic Effects | Reactive intermediates may induce toxicity |

Case Study: Enzyme Inhibition

In a study evaluating various benzamide derivatives, this compound was found to inhibit AChE activity significantly. The IC values indicated comparable efficacy to established inhibitors like Neostigmine, highlighting its potential as a therapeutic agent against neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.